![molecular formula C7H8BN3O2 B13655237 (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid](/img/structure/B13655237.png)
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative that features a fused bicyclic structure combining an imidazole and pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding boronic acids or esters.
Reduction: Formation of boranes or other reduced boron species.
Substitution: Participation in nucleophilic substitution reactions, particularly in the presence of suitable leaving groups.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield boronic esters or acids .
Scientific Research Applications
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki–Miyaura coupling, for example, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: A related compound with similar structural features but lacking the boronic acid functionality.
Pyridine-2-boronic acid: Another boronic acid derivative with a simpler structure and different reactivity profile.
Uniqueness
(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and as a building block for more complex molecules .
Properties
Molecular Formula |
C7H8BN3O2 |
|---|---|
Molecular Weight |
176.97 g/mol |
IUPAC Name |
(2-aminoimidazo[1,2-a]pyridin-8-yl)boronic acid |
InChI |
InChI=1S/C7H8BN3O2/c9-6-4-11-3-1-2-5(8(12)13)7(11)10-6/h1-4,12-13H,9H2 |
InChI Key |
IEORLCXIQXBPIA-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=CN2C1=NC(=C2)N)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{[2-Oxo-1,2-bis(pyridin-2-yl)ethylidene]amino}thiourea](/img/structure/B13655161.png)

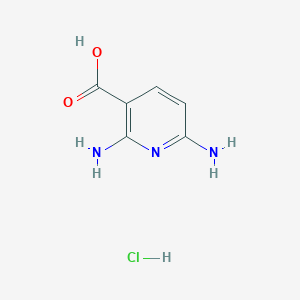
![5,6,7,8-Tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-5-ol](/img/structure/B13655178.png)

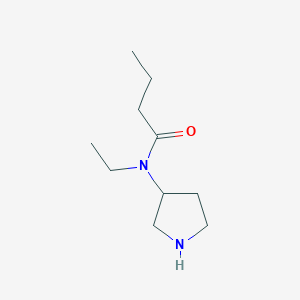
![9,9'-Spirobi[xanthene]](/img/structure/B13655197.png)

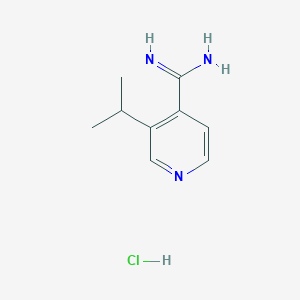
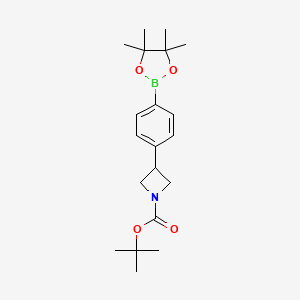
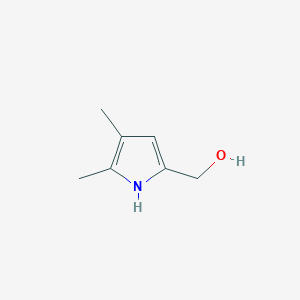


![{8-Cyclopropyl-8-azabicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13655243.png)
